1-(Ethylthio)-3-methoxybenzene
Description
1-(Ethylthio)-3-methoxybenzene is a substituted aromatic compound featuring an ethylthio (-S-CH₂CH₃) group at position 1 and a methoxy (-O-CH₃) group at position 3 on the benzene ring. Its molecular formula is C₉H₁₂OS, with a molecular weight of 168.25 g/mol.
The ethylthio group contributes weak electron-donating effects (due to sulfur’s lower electronegativity compared to oxygen), while the methoxy group is a stronger electron donor. This electronic profile influences reactivity in synthetic applications, such as participation in cyclization or functionalization reactions.
Properties
IUPAC Name |
1-ethylsulfanyl-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-3-11-9-6-4-5-8(7-9)10-2/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPBPCRLISEYKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348899 | |
| Record name | 1-(ethylthio)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38474-02-1 | |
| Record name | 1-(ethylthio)-3-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Ethylthio)-3-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of 3-methoxyphenol with ethylthiol in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and advanced purification techniques are often employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Ethylthio)-3-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethylthio group, yielding 3-methoxybenzene.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: 3-Methoxybenzene.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemical Synthesis
1-(Ethylthio)-3-methoxybenzene is primarily utilized as an intermediate in organic synthesis. Its structure allows for the modification and synthesis of more complex organic molecules. Researchers have employed this compound to develop various derivatives that exhibit enhanced properties or functionalities.
Table 1: Chemical Reactions Involving this compound
Research into the biological properties of this compound has revealed potential antimicrobial and antioxidant activities. Studies indicate that the compound may interact with cellular targets, influencing enzyme activity and receptor binding.
- Antimicrobial Properties : It has been evaluated for its effectiveness against various pathogens, including Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity at specific concentrations, indicating its potential as a therapeutic agent.
Case Study: Antimicrobial Testing
In a study assessing the antimicrobial efficacy of various thiazole derivatives, compounds similar to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition at higher concentrations, suggesting that structural modifications can enhance antimicrobial properties .
Medicinal Applications
The medicinal potential of this compound is under investigation, particularly in drug development. Its structural characteristics may contribute to therapeutic effects in treating various diseases.
- Therapeutic Effects : Preliminary studies suggest that derivatives of this compound may exhibit anti-inflammatory and analgesic properties. Further exploration into its pharmacological profile could lead to new drug formulations targeting inflammatory diseases or pain management .
Industrial Uses
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in manufacturing processes where specific chemical characteristics are required.
Mechanism of Action
The mechanism of action of 1-(Ethylthio)-3-methoxybenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The ethylthio and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Substituent Impact on Reaction Yields and Pathways
- Electron-Donating Groups: The methoxy group in 1-(2-nitrostyryl)-3-methoxybenzene facilitates reductive cyclization to indoles (85% yield), highlighting the role of electron donation in stabilizing transition states .
- Steric and Electronic Modifications : Bulky substituents, such as the cyclohexyl-trifluoroethyl group in 1-(1-cyclohexyl-2,2,2-trifluoroethyl)-3-methoxybenzene, introduce steric hindrance, which could limit reactivity in crowded synthetic environments .
Physical and Spectral Properties
Substituents significantly influence molecular weight, solubility, and spectral characteristics:
Table 2: Molecular Weight and Spectral Data
- Halogenated Analogues : Fluorine substitution (e.g., 1-(2-fluoropropyl)-3-methoxybenzene) introduces electron-withdrawing effects, altering the ring’s electronic profile compared to ethylthio or methoxy groups .
- Brominated Derivatives : The bromo-hexyloxyethyl substituent in 1-bromo-3-(1-(hexyloxy)ethyl)-2-methoxybenzene increases molecular weight (315.25 g/mol) and likely enhances lipophilicity, impacting solubility .
Biological Activity
1-(Ethylthio)-3-methoxybenzene, an organic compound with the molecular formula C9H12OS, consists of an ethylthio group and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields including chemistry, biology, and medicine due to its potential biological activities.
The compound's biological activity is largely influenced by its structural components. The ethylthio group can undergo oxidation to form sulfoxides or sulfones, while the methoxy group can affect the compound's binding affinity to biological targets. In biological systems, this compound may interact with enzymes or receptors, modulating their activity and potentially leading to various therapeutic effects.
Biological Activities
This compound has been investigated for several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens. Its effectiveness is attributed to the presence of the sulfur atom in the ethylthio group, which can interact with microbial enzymes, thereby inhibiting their function .
- Antioxidant Activity : The compound has shown potential as an antioxidant, which is crucial for combating oxidative stress in biological systems. This property is particularly relevant in the context of diseases linked to oxidative damage .
- Therapeutic Applications : There is ongoing research into the therapeutic applications of this compound, particularly in drug development aimed at treating infections and possibly other conditions influenced by oxidative stress or microbial activity .
Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques, revealing effective concentrations that could be utilized in therapeutic settings.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These results underscore the potential use of this compound as a basis for developing new antimicrobial agents .
Antioxidant Activity
In vitro assays measuring the antioxidant capacity of this compound demonstrated its ability to scavenge free radicals effectively. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay showed a significant reduction in DPPH radical concentration when treated with varying concentrations of the compound.
| Concentration (mg/mL) | % Inhibition |
|---|---|
| 0.5 | 30 |
| 1.0 | 50 |
| 2.0 | 75 |
These findings highlight its potential role in formulations aimed at reducing oxidative stress-related damage .
Comparison with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 1-(Methylthio)-3-methoxybenzene | Methyl instead of ethyl | Similar antimicrobial properties but lower potency |
| 1-(Ethylthio)-4-methoxybenzene | Methoxy in para position | Different binding affinity affecting activity |
| 1-(Ethylthio)-2-methoxybenzene | Methoxy in ortho position | Variations in reactivity and interactions |
This comparison illustrates how slight structural modifications can significantly influence biological activity and interactions within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
